molecular formula C22H27N3O4 B2705011 Benzyl (2-((4-(4-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate CAS No. 1706337-57-6

Benzyl (2-((4-(4-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate

Cat. No.: B2705011
CAS No.: 1706337-57-6
M. Wt: 397.475
InChI Key: YETKWTXFROQWJH-UHFFFAOYSA-N
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Description

Benzyl (2-((4-(4-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Clinical Use of Related Compounds

Compounds with structures similar to the query have been extensively studied for their pharmacological properties and clinical applications. For instance, metoclopramide, a compound with a complex structure including an aminoethyl carbamate moiety, has been advocated for use in gastro-intestinal diagnostics, and in treating various types of vomiting and a variety of functional and organic gastro-intestinal disorders. Its pharmacodynamic studies have established rapid effects on the motility of the gastro-intestinal tract following oral or intravenous administration. This includes improved resting tone of the oesophageal sphincter, accelerated gastric emptying, and enhanced pyloric activity, among others. The compound has shown efficacy in reducing post-operative vomiting, radiation sickness, and some types of drug-induced vomiting, highlighting the therapeutic potential of complex organic molecules in clinical settings (Pinder et al., 2012).

Benzoxaboroles: Synthesis and Applications

Benzoxaboroles, derivatives of phenylboronic acids, share structural similarities with the query compound, especially in the context of incorporating complex functionalities for specific biological activities. These compounds have been explored for their exceptional properties and wide applications, including biological activity and potential clinical trials. Benzoxaboroles bind hydroxyl compounds, which enables their application as molecular receptors for sugars and glycoconjugates, underscoring the versatility of such structures in medicinal chemistry and drug development (Adamczyk-Woźniak et al., 2009).

Antineoplastic Agents

The discovery and investigation of compounds with specific structural features for potential drug candidates in cancer treatment illustrate the importance of structural complexity similar to the queried compound. For example, a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have demonstrated excellent cytotoxic properties, often more potent than contemporary anticancer drugs. These molecules highlight the potential of structurally complex compounds in modulating biological pathways for therapeutic applications (Hossain et al., 2020).

Organic Semiconductors for OLEDs

The synthesis and application of quinazoline derivatives for electronic devices provide insight into the non-biological applications of complex organic molecules. Quinazolines and pyrimidines, with their extended π-conjugated systems, have been found valuable for creating novel optoelectronic materials. This underscores the potential of complex organic compounds, like the queried structure, in fields beyond pharmacology, expanding into materials science for the development of luminescent elements and photoelectric conversion elements (Lipunova et al., 2018).

Properties

IUPAC Name

benzyl N-[2-[4-(4-methoxypiperidin-1-yl)anilino]-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-20-11-13-25(14-12-20)19-9-7-18(8-10-19)24-21(26)15-23-22(27)29-16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETKWTXFROQWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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